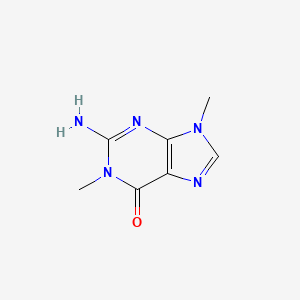
1,9-Dimethylguanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,9-Dimethylguanine is a derivative of guanine, a purine base found in nucleic acids. This compound is characterized by the addition of methyl groups at the 1 and 9 positions of the guanine molecule. It has been identified as a natural product isolated from the Antarctic sponge Isodictya erinacea . The molecular formula of this compound is C7H9N5O, and it has a molecular weight of 179.1793 .
Méthodes De Préparation
1,9-Dimethylguanine can be synthesized through various chemical routes. One common method involves the methylation of guanine using methylating agents such as methyl iodide in the presence of a base like potassium carbonate. The reaction typically occurs in a solvent such as dimethyl sulfoxide at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
1,9-Dimethylguanine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents like water or dimethyl sulfoxide, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1,9-Dimethylguanine has several scientific research applications:
Chemistry: It is used as a model compound in studies of nucleic acid chemistry and purine metabolism.
Biology: The compound is studied for its role in cellular processes and its potential as a biomarker for certain diseases.
Mécanisme D'action
The mechanism of action of 1,9-Dimethylguanine involves its interaction with nucleic acids and proteins. It can act as a methyl donor in methylation reactions, influencing gene expression and protein function. The compound targets specific molecular pathways, including those involved in DNA replication and repair . Its effects are mediated through interactions with enzymes and other proteins that recognize and bind to methylated purines.
Comparaison Avec Des Composés Similaires
1,9-Dimethylguanine can be compared with other methylated purines such as:
7-Methylguanine: Similar in structure but with a methyl group at the 7 position.
9-Methylguanine: Contains a single methyl group at the 9 position.
1,7-Dimethylguanine: Methyl groups at the 1 and 7 positions.
The uniqueness of this compound lies in its specific methylation pattern, which influences its chemical reactivity and biological activity. This compound exhibits distinct properties compared to its analogues, making it valuable for specific research applications .
Propriétés
Numéro CAS |
42484-34-4 |
|---|---|
Formule moléculaire |
C7H9N5O |
Poids moléculaire |
179.18 g/mol |
Nom IUPAC |
2-amino-1,9-dimethylpurin-6-one |
InChI |
InChI=1S/C7H9N5O/c1-11-3-9-4-5(11)10-7(8)12(2)6(4)13/h3H,1-2H3,(H2,8,10) |
Clé InChI |
MXLVASHNANBJDZ-UHFFFAOYSA-N |
SMILES canonique |
CN1C=NC2=C1N=C(N(C2=O)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


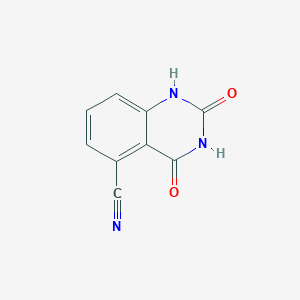
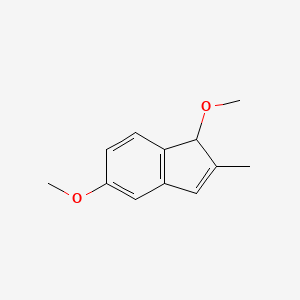



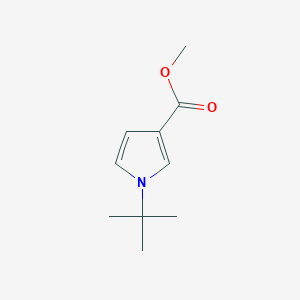

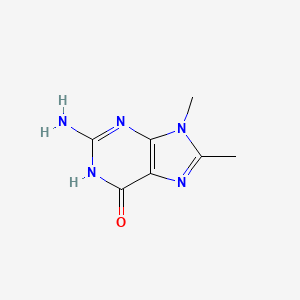
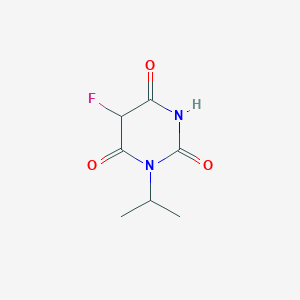


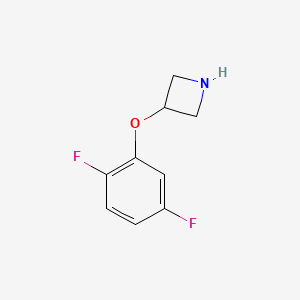

![3-[(Chloromethyl)(dimethyl)silyl]propanamide](/img/structure/B11909541.png)
